2-(1-phenyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride
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Overview
Description
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride is a complex organic compound that features a tetrazole ring, a thiophene ring, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amine Introduction: The thiophene ring is introduced via a nucleophilic substitution reaction with an appropriate thiophene derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride can undergo various chemical reactions:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The thiophene ring can participate in π-π interactions, enhancing binding affinity. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-phenyltetrazol-5-yl)sulfanyl-1-thiophen-2-ylethanone
- 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-thienylmethyl)acetamide
- 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]ethanamine
Uniqueness
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride is unique due to its combination of a tetrazole ring, a thiophene ring, and an ethanamine backbone. This combination imparts specific chemical properties and biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S2.ClH/c1-2-5-12(6-3-1)19-14(16-17-18-19)21-10-8-15-11-13-7-4-9-20-13;/h1-7,9,15H,8,10-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQZLIIOYCHGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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